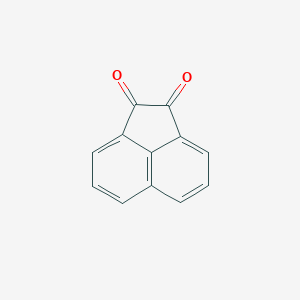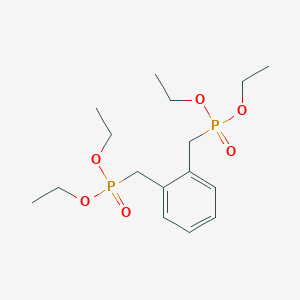
Pregna-4,9(11),16-triene-3,20-dione
描述
Pregna-4,9(11),16-triene-3,20-dione is a steroidal compound with significant importance in the synthesis of corticosteroids. It is characterized by its unique structure, which includes multiple double bonds and a ketone group. This compound is a precursor in the production of various corticosteroids used in medical treatments.
科学研究应用
Pregna-4,9(11),16-triene-3,20-dione is extensively used in scientific research due to its role as a precursor in corticosteroid synthesis. Its applications span various fields:
Chemistry: Used as a starting material for synthesizing complex steroidal structures.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Integral in the production of corticosteroids, which are used to treat inflammatory and autoimmune conditions.
Industry: Employed in the large-scale production of pharmaceuticals, particularly corticosteroids.
作用机制
Target of Action
Pregna-4,9(11),16-triene-3,20-dione, also known as pregnatetraenedione, is primarily used in the synthesis of corticosteroids . Corticosteroids are a class of steroid hormones that are produced in the adrenal cortex of vertebrates and are involved in a wide range of physiological processes, including stress response, immune response, and regulation of inflammation, carbohydrate metabolism, protein catabolism, blood electrolyte levels, and behavior .
Mode of Action
It is known to be a precursor in the synthesis of corticosteroids . Corticosteroids work by decreasing or preventing tissues from responding to inflammation. They also modify the body’s immune response to diverse stimuli .
Biochemical Pathways
Pregnatetraenedione is synthesized from phytosterols through a combined microbial and chemical process . The process involves the conversion of phytosterols to an uncommon steroid compound, 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC), by an engineered Mycolicibacterium neoaurum . The production of 9-OHPDC and its methyl-esterified form (9-OHPDC-M) is achieved through metabolic engineering . A four-step chemical process is then used to synthesize pregnatetraenedione from 9-OHPDC-M, involving hydrolysis, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation .
Result of Action
The primary result of the action of pregnatetraenedione is the production of corticosteroids . These hormones have potent anti-inflammatory and immunosuppressive properties. They are used in a wide variety of clinical conditions, including autoimmune diseases, allergies, and asthma .
未来方向
The future directions of Pregna-4,9(11),16-triene-3,20-dione research could involve further studies on its synthesis and its use as a common intermediate in the synthesis of some impurities related to dexamethasone and mometasone . Additionally, more research could be conducted on its potential use in the treatment of Duchenne Muscular Dystrophy .
生化分析
Biochemical Properties
Pregna-4,9(11),16-triene-3,20-dione plays a significant role in biochemical reactions It interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
It is expected to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is expected to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
This compound is involved in certain metabolic pathways It interacts with various enzymes or cofactors
Transport and Distribution
It could potentially interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It could potentially include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pregna-4,9(11),16-triene-3,20-dione typically involves the transformation of phytosterols through a combination of microbial and chemical processes. One efficient method includes the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid using engineered Mycolicibacterium neoaurum. This intermediate is then subjected to a series of chemical reactions, including hydrolysis, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation, to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar steps but on a larger scale. The process is optimized to increase yield and reduce costs, often incorporating advanced biotechnological methods to enhance the efficiency of microbial transformations and chemical reactions .
化学反应分析
Types of Reactions
Pregna-4,9(11),16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce more saturated compounds.
相似化合物的比较
Similar Compounds
Pregna-1,4,9(11),16-tetraene-3,20-dione: Another precursor in corticosteroid synthesis with a similar structure but additional double bonds.
Pregna-4,9(11)-diene-17α,21-diol-3,20-dione: A hydroxylated derivative with distinct biological activity.
Uniqueness
Pregna-4,9(11),16-triene-3,20-dione is unique due to its specific arrangement of double bonds and functional groups, which make it a versatile intermediate in the synthesis of various corticosteroids. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .
属性
IUPAC Name |
(8S,10S,13S,14S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,12,14,15-octahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h6,9,12,16,18H,4-5,7-8,10-11H2,1-3H3/t16-,18-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEZJENWQRMZIX-BVPXEZJJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)CC[C@@]43C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]ethanol](/img/structure/B41918.png)










